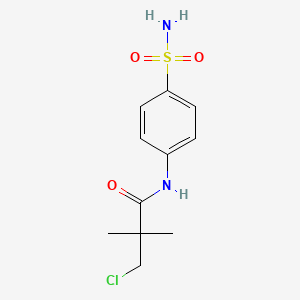

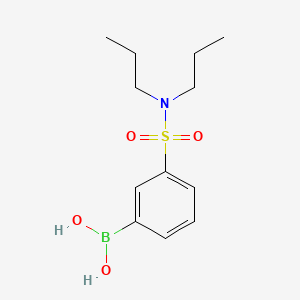

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide is a chemical compound that has gained considerable attention in scientific research. It is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Role in Medicinal Chemistry

3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, due to its sulfamide functionality, plays a significant role in medicinal chemistry. The sulfamide group, characterized by the R2NSO2NR2 functionality, is recognized for its ability to form multiple electrostatic interactions with protein targets and other biological molecules. This functional group is a key component in the development of various therapeutic agents. For example, the broad-spectrum antibiotic doripenem features a mono-substituted sulfamide, illustrating the clinical utility of sulfamide derivatives. Despite being underrepresented, the versatility of the sulfamide group suggests it will gain increasing acceptance in future medicinal chemistry applications, contributing to the development of novel therapeutics (Reitz, Smith, & Parker, 2009).

Carbonic Anhydrase Inhibition

Compounds with sulfamide groups, similar to this compound, are explored for their potential as carbonic anhydrase inhibitors (CAIs). CAIs have diverse clinical applications, including the management of conditions like glaucoma, epilepsy, and certain types of edema. The sulfamoyl moiety in these compounds acts as a zinc-binding group, crucial for inhibiting carbonic anhydrase activity. This inhibition can lead to therapeutic effects in diseases where altered fluid and ion transport play a role. The exploration of sulfamide derivatives as CAIs underscores the breadth of scientific research applications for these compounds (Carta & Supuran, 2013).

Therapeutic Agent and Drug Vehicle in Ophthalmology

The amphipathic nature of sulfamide derivatives, including this compound, makes them useful as therapeutic agents and drug vehicles in ophthalmology. Their unique chemical properties facilitate the penetration of drugs through biological membranes, enhancing the delivery of therapeutic agents to ocular tissues. Additionally, these compounds may exhibit direct therapeutic effects such as anti-inflammatory and analgesic activities, which can be beneficial in treating various eye diseases. The potential of sulfamide derivatives in ophthalmology highlights the versatility of these compounds in medical research and treatment strategies (Hoang et al., 2021).

properties

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYDLDXBHPIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)